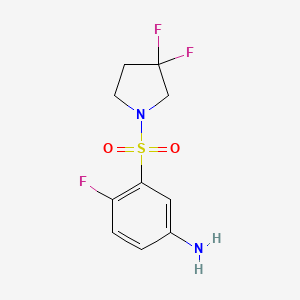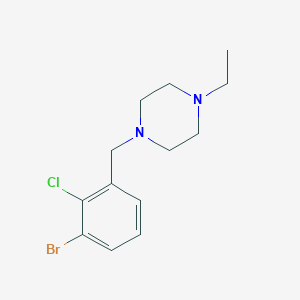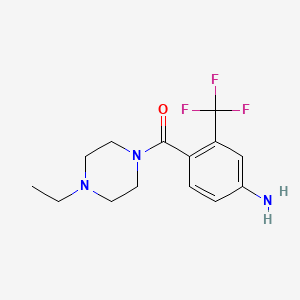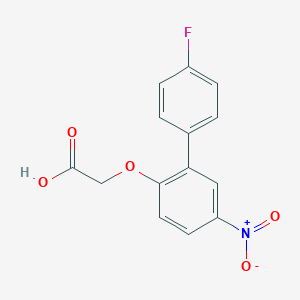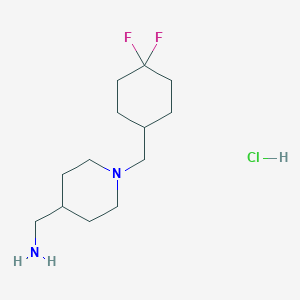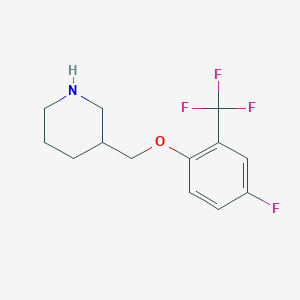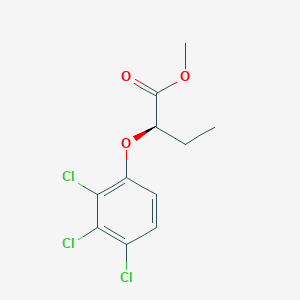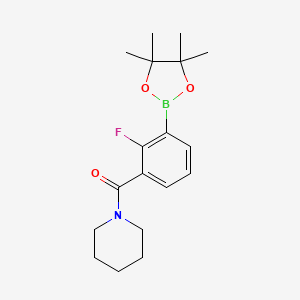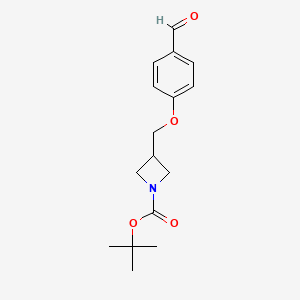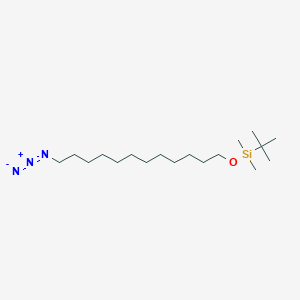
(12-Azidododecyloxy)-tert-butyldimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(12-Azidododecyloxy)-tert-butyldimethylsilane is an organic compound that features an azido group attached to a dodecyloxy chain, which is further bonded to a tert-butyldimethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (12-Azidododecyloxy)-tert-butyldimethylsilane typically involves a multi-step process. One common method starts with the preparation of 12-bromododecanol, which is then converted to 12-azidododecanol through a nucleophilic substitution reaction using sodium azide. The final step involves the silylation of 12-azidododecanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(12-Azidododecyloxy)-tert-butyldimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form a variety of nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts in the presence of an alkyne.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azido group.
科学的研究の応用
(12-Azidododecyloxy)-tert-butyldimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Employed in the modification of surfaces and the preparation of functionalized materials.
Bioconjugation: Utilized in the attachment of biomolecules to surfaces or other molecules through azide-alkyne cycloaddition reactions.
作用機序
The mechanism of action of (12-Azidododecyloxy)-tert-butyldimethylsilane primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction proceeds through a concerted mechanism, forming a five-membered ring intermediate that rearranges to the triazole product .
類似化合物との比較
Similar Compounds
(12-Bromododecyloxy)-tert-butyldimethylsilane: Similar structure but with a bromine atom instead of an azido group.
(12-Hydroxydodecyloxy)-tert-butyldimethylsilane: Contains a hydroxyl group instead of an azido group.
(12-Aminododecyloxy)-tert-butyldimethylsilane: Features an amino group instead of an azido group.
Uniqueness
(12-Azidododecyloxy)-tert-butyldimethylsilane is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition and reduction reactions. This makes it a valuable intermediate in the synthesis of nitrogen-containing compounds and functional materials .
特性
IUPAC Name |
12-azidododecoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N3OSi/c1-18(2,3)23(4,5)22-17-15-13-11-9-7-6-8-10-12-14-16-20-21-19/h6-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTKBYPRCSHUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8123334.png)
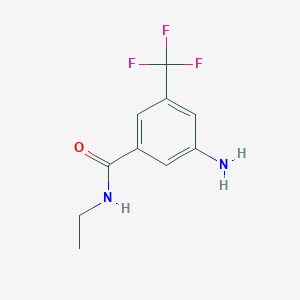
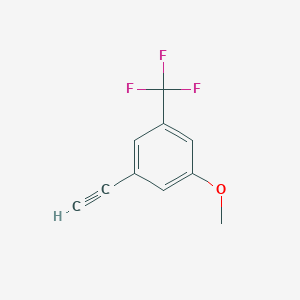
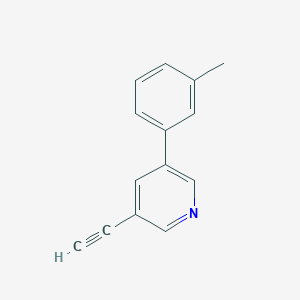
![4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8123372.png)
